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molecular formula C14H12N2O3 B1616797 N-Methyl-4-nitro-N-phenylbenzamide CAS No. 961-61-5

N-Methyl-4-nitro-N-phenylbenzamide

Cat. No. B1616797
M. Wt: 256.26 g/mol
InChI Key: MVDGHRIRJFXONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211242B1

Procedure details

To an ice bath cooled solution of N-methylaniline (536 mg) in dichloromethane (30 ml) were added triethylamine (0.837 ml) and p-nitrobenzoyl chloride (982 mg) and the mixture was stirred at ambient temperature for 3 hours. The solution was washed successively in 1N hydrogen chloride, saturated aqueous sodium hydrogen carbonate solution and brine, and dried over magnesium sulfate. The solvent was evaporated in vacuo to give an oil and the oil was solidified with diethyl ether to give N-methyl-N-(4-nitrobenzoyl)aniline (1.11 g) as a pale yellow solid.
Quantity
536 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.837 mL
Type
reactant
Reaction Step Two
Quantity
982 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(N(CC)CC)C.[N+:16]([C:19]1[CH:27]=[CH:26][C:22]([C:23](Cl)=[O:24])=[CH:21][CH:20]=1)([O-:18])=[O:17].C(OCC)C>ClCCl>[CH3:1][N:2]([C:23](=[O:24])[C:22]1[CH:21]=[CH:20][C:19]([N+:16]([O-:18])=[O:17])=[CH:27][CH:26]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
536 mg
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.837 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
982 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed successively in 1N hydrogen chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous sodium hydrogen carbonate solution and brine, and dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C1=CC=CC=C1)C(C1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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